molecular formula C15H13Cl2NO B501430 N-(2,5-dichlorophenyl)-4-ethylbenzamide

N-(2,5-dichlorophenyl)-4-ethylbenzamide

Cat. No.: B501430
M. Wt: 294.2g/mol
InChI Key: CYNMAGLJOIXJEQ-UHFFFAOYSA-N
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Description

N-(2,5-Dichlorophenyl)-4-ethylbenzamide is a benzamide derivative featuring a 2,5-dichlorophenyl group attached to the amide nitrogen and a 4-ethyl substituent on the benzamide ring. The compound’s ethyl group contributes to increased lipophilicity compared to smaller substituents (e.g., methyl, methoxy), which may influence solubility, crystallinity, and biological interactions.

Properties

Molecular Formula

C15H13Cl2NO

Molecular Weight

294.2g/mol

IUPAC Name

N-(2,5-dichlorophenyl)-4-ethylbenzamide

InChI

InChI=1S/C15H13Cl2NO/c1-2-10-3-5-11(6-4-10)15(19)18-14-9-12(16)7-8-13(14)17/h3-9H,2H2,1H3,(H,18,19)

InChI Key

CYNMAGLJOIXJEQ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzamide ring and dichlorophenyl group significantly impact molecular properties. Below is a comparative analysis of key analogs:

Compound Name Substituents (Benzamide) Dichlorophenyl Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N-(2,5-dichlorophenyl)-4-ethylbenzamide 4-ethyl 2,5 C₁₅H₁₃Cl₂NO 294.18 High lipophilicity (predicted)
N-(2,5-Dichlorophenyl)-4-methoxy-3-nitrobenzamide 4-methoxy, 3-nitro 2,5 C₁₄H₁₀Cl₂N₂O₄ 341.15 Potential pesticidal activity
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) 4-(ethoxymethoxy) 2,3 C₁₅H₁₃Cl₂NO₃ 326.17 Registered pesticide (etobenzanid)
N-(2,5-Dichlorophenyl)-4-methylbenzenesulfonamide 4-methyl (sulfonamide) 2,5 C₁₃H₁₁Cl₂NO₂S 316.20 Crystal structure studied
4-Chloro-N-[(2,5-dimethoxyphenyl)carbamothioyl]benzamide 4-chloro, thiourea 2,5-dimethoxy C₁₆H₁₅ClN₂O₃S 350.82 pKa ~8.34; density ~1.356 g/cm³

Key Observations:

  • Lipophilicity: The ethyl group in the target compound enhances hydrophobicity compared to polar substituents like methoxy () or sulfonamide (). This may improve membrane permeability but reduce aqueous solubility.
  • Crystallinity: Crystal structures of sulfonamide analogs () reveal that substituent bulk influences torsion angles and intermolecular hydrogen bonding. The ethyl group’s larger size compared to methyl or methoxy may alter packing efficiency and stability .
  • Biological Activity: Etobenzanid () demonstrates pesticidal efficacy linked to its ethoxymethoxy group and 2,3-dichloro substitution. The target compound’s 2,5-dichloro configuration and ethyl group may target different biological pathways.

Structural and Conformational Analysis

  • Torsion Angles: In N-(2,5-dichlorophenyl)-4-methylbenzenesulfonamide (), the C—SO₂—NH—C torsion angle is 62.1°, influenced by the methyl group.
  • Hydrogen Bonding: Intramolecular N—H···Cl bonds observed in sulfonamide analogs () suggest similar interactions could stabilize the target compound’s structure, depending on substituent positions.

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